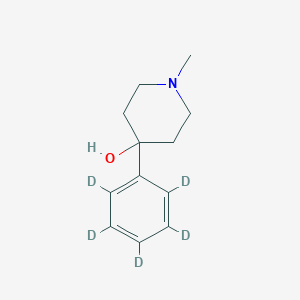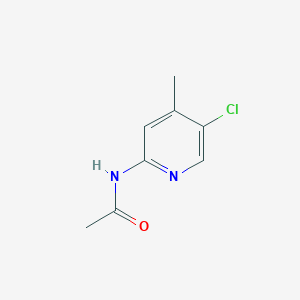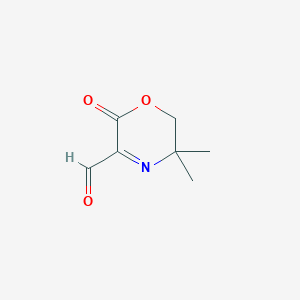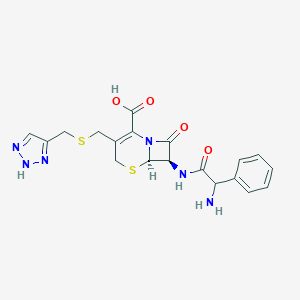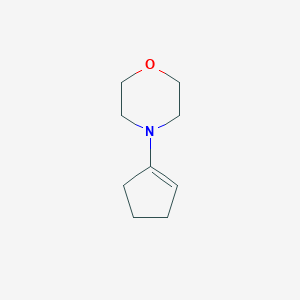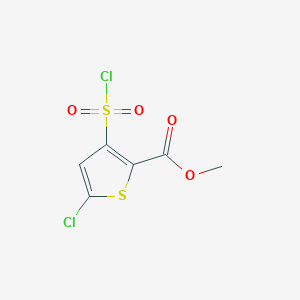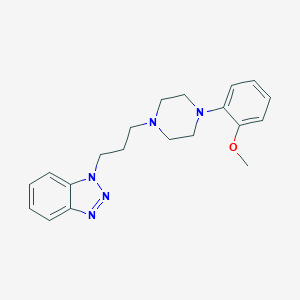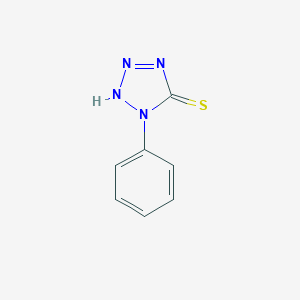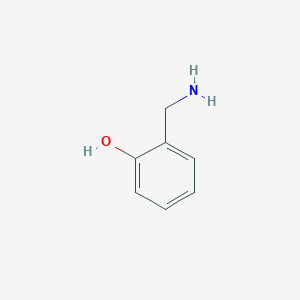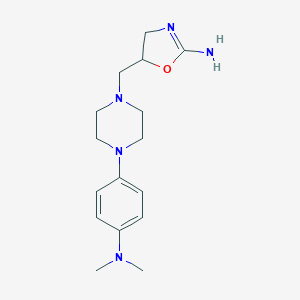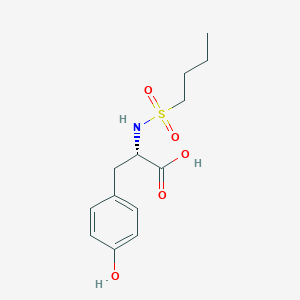
Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI) is a chemical compound with potential applications in scientific research. This compound belongs to the class of isoxazoles and has been studied for its potential use in various fields of research. In
Mechanism of Action
The mechanism of action of Methanone is not fully understood. However, studies have suggested that Methanone may inhibit the growth of fungi by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes. Methanone has also been shown to induce apoptosis in cancer cells, although the exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
Methanone has been shown to have various biochemical and physiological effects. Studies have suggested that Methanone may have anti-inflammatory properties, as well as antioxidant properties. Methanone has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
Methanone has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using the method described above. Methanone is also relatively inexpensive compared to other compounds used in scientific research. However, Methanone has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of Methanone. One potential direction is the investigation of its potential use as an antifungal agent. Another potential direction is the investigation of its potential use in the treatment of cancer. Additionally, the development of new synthesis methods for Methanone may lead to the discovery of new applications for this compound.
Conclusion
In conclusion, Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI) is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Methanone in various fields of scientific research.
Synthesis Methods
The synthesis of Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI) involves the reaction of 3-ethoxy-4,5-dihydroisoxazole with phenylmagnesium bromide, followed by the reaction with chloroacetyl chloride. This method has been reported in the literature and has been used to synthesize Methanone for scientific research purposes.
Scientific Research Applications
Methanone has potential applications in various fields of scientific research. It has been studied for its potential use as an antifungal agent, as well as its potential use in the treatment of cancer. Methanone has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
155430-83-4 |
|---|---|
Product Name |
Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI) |
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(3-ethoxy-4,5-dihydro-1,2-oxazol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C12H13NO3/c1-2-15-11-8-10(16-13-11)12(14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
CWICFGGMQADCEK-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=NOC(C1)C(=O)C2=CC=CC=C2 |
synonyms |
Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



